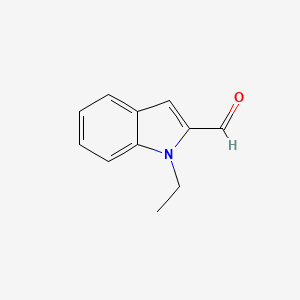

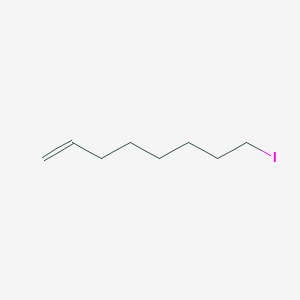

![molecular formula C6H3BrClN3 B1601727 8-Bromo-6-chloroimidazo[1,2-a]pyrazine CAS No. 76537-19-4](/img/structure/B1601727.png)

8-Bromo-6-chloroimidazo[1,2-a]pyrazine

Übersicht

Beschreibung

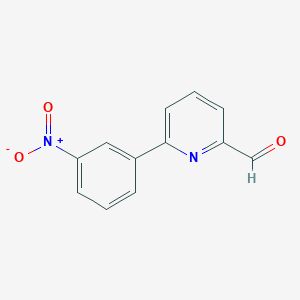

8-Bromo-6-chloroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H3BrClN3 . It is a solid substance and is used as an organic chemical synthesis intermediate .

Molecular Structure Analysis

The molecular structure of 8-Bromo-6-chloroimidazo[1,2-a]pyrazine consists of a bromine atom (Br), a chlorine atom (Cl), and an imidazo[1,2-a]pyrazine ring . The InChI code for this compound is 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H .Physical And Chemical Properties Analysis

8-Bromo-6-chloroimidazo[1,2-a]pyrazine is a solid substance . It has a molecular weight of 232.47 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antianxiety and Anxiolytic Properties

Research into derivatives of imidazo[1,2-a]pyrazine, such as pyrazolo[1,5-a]pyrimidine, has shown significant antianxiety properties without the potentiation of central nervous system depressant effects seen with substances like ethanol or barbiturates. These compounds demonstrated anxiolytic effects comparable to clinically used benzodiazepines, without the adverse side effects associated with many anxiety treatments (Kirkpatrick et al., 1977).

Uterine-Relaxing and Cardiac-Stimulating Properties

A series of imidazo[1,2-a]pyrazine derivatives has been synthesized and evaluated for their in vitro uterine-relaxing and in vivo antibronchospastic activities. Some compounds showed positive chronotropic and inotropic properties, suggesting potential applications in managing conditions related to uterine contractility and cardiac function (Sablayrolles et al., 1984).

Industrial Process Development

The development of an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines demonstrates the compound's significance in drug development and chemical synthesis. This process has been achieved in high yield and with excellent purity, showcasing the compound's utility in the production of pharmaceuticals and fine chemicals (Baenziger et al., 2017).

Bronchodilator Applications

8-Bromo-6-chloroimidazo[1,2-a]pyrazine derivatives have been identified as potent bronchodilators, surpassing the efficacy of theophylline in vivo without exhibiting the central nervous system stimulatory profile typical of theophylline. This suggests their potential application in asthma therapy, offering a promising avenue for the development of new treatments with fewer side effects (Bonnet et al., 1998).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from reactions involving imidazo[1,2-a]pyrazine derivatives, have been evaluated for antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Azab et al., 2013).

Wirkmechanismus

Safety and Hazards

8-Bromo-6-chloroimidazo[1,2-a]pyrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Zukünftige Richtungen

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, 8-Bromo-6-chloroimidazo[1,2-a]pyrazine, as a member of the imidazopyridine family, may have potential applications in the development of new drugs, particularly for the treatment of diseases like tuberculosis .

Eigenschaften

IUPAC Name |

8-bromo-6-chloroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGLKKDCZGHGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C(C2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511228 | |

| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-chloroimidazo[1,2-a]pyrazine | |

CAS RN |

76537-19-4 | |

| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

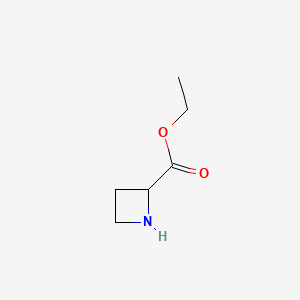

![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)

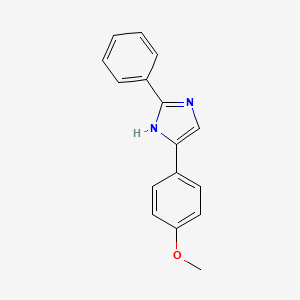

![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)

![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)